4-Bromo-5-methoxybenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-3-2-7-6(9(8)10)4-5-12-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHHUAASZOKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxybenzofuran and Analogues
Strategies for Benzofuran (B130515) Ring System Construction
The formation of the benzofuran ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Classical Cyclization Reactions
Traditional approaches to the benzofuran nucleus often rely on the intramolecular cyclization of appropriately substituted precursors. These methods, while established, sometimes require harsh conditions. Common strategies include the acid-catalyzed cyclization of α-aryloxyketones or acetals. For instance, the cyclization of aryl ether substrates is a widely used method for constructing the benzofuran scaffold. frontiersin.org Polyphosphoric acid (PPA) is a common reagent for catalyzing the cyclization of acetals to form the benzofuran core. frontiersin.org Another classical approach is the Perkin rearrangement, where 3-halocoumarins are converted to benzofuran-2-carboxylic acids in the presence of a base. nih.gov This rearrangement proceeds through a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov
Photochemical Synthetic Routes
Photochemical reactions offer an alternative, often milder, pathway to benzofuran derivatives. rsc.org These methods can provide high yields and are considered a green chemistry approach due to their energy efficiency and potential for reduced byproducts. nih.gov For example, 2-substituted benzo[b]furans can be synthesized through a one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. mums.ac.ir This process involves the tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate under mild conditions. mums.ac.ir Intramolecular photochemical Wittig reactions have also been employed for the synthesis of 2-aryl/alkyl benzofurans. rsc.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Type)
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-O bonds, which are pivotal in constructing the benzofuran ring system. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used and efficient method for synthesizing a variety of benzofuran derivatives. rsc.org This reaction can be catalyzed by a combination of palladium and copper catalysts. nih.gov
The Suzuki-Miyaura coupling reaction, another cornerstone of cross-coupling chemistry, can also be employed. For instance, (5-Methoxybenzofuran-2-yl)boronic acid can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex benzofuran derivatives. The synthesis of the benzofuran core itself can be achieved through palladium-catalyzed intramolecular C-H functionalization.
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/Copper | o-Iodophenols, Terminal Alkynes | Substituted Benzofurans | rsc.orgnih.gov |
| Palladium | 2-Chlorophenol derivatives, Terminal Alkynes | 2-Substituted Benzofurans | mums.ac.ir |
| Palladium | Aryl Halides, (5-Methoxybenzofuran-2-yl)boronic acid | Biaryl Benzofuran Derivatives | |
| Ruthenium | o-Allylphenols | Substituted Benzofurans | Current time information in Bangalore, IN. |
Green Chemistry Approaches in Benzofuran Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to benzofuran synthesis. mdpi.com This includes the use of safer solvents, such as water or deep eutectic solvents (DES), and the development of catalyst-free and solvent-free reaction conditions. nih.govresearchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. mdpi.com For example, the microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids can be completed in minutes compared to hours under conventional heating. nih.gov The use of plant extracts for the synthesis of nanoparticles, which can act as catalysts, is another emerging green approach. ejcmpr.com
Regioselective Functionalization of the Benzofuran Core
Once the benzofuran nucleus is constructed, the next critical step in the synthesis of 4-bromo-5-methoxybenzofuran is the introduction of the bromine atom at the specific C4 position.
Directed Bromination Reactions
The regioselectivity of electrophilic substitution reactions on the benzofuran ring is influenced by the directing effects of existing substituents. In the case of 5-methoxybenzofuran (B76594), the methoxy (B1213986) group is an activating, ortho-, para-directing group. However, direct bromination can lead to a mixture of products. Therefore, directed bromination strategies are crucial.
A key strategy for achieving bromination at the C4 position of a 5-substituted benzofuran involves leveraging the directing effect of a hydroxyl group. For instance, the bromination of 5-hydroxybenzofuran with N-bromosuccinimide (NBS) in the presence of diisopropylamine (B44863) (iPr2NH) has been shown to successfully yield 4-bromo-5-hydroxybenzofuran. rsc.org This suggests a synthetic route where 5-methoxybenzofuran is first demethylated to 5-hydroxybenzofuran, followed by regioselective bromination at the C4 position, and subsequent methylation to yield the final product, this compound.
Another relevant example is the bromination of a 5-methoxybenzofuran derivative, which has been shown to occur at the adjacent C6 position. google.com While not the desired C4 position, this demonstrates the feasibility of brominating the benzene (B151609) ring of a 5-methoxybenzofuran. Achieving specific bromination at C4 likely requires careful selection of the brominating agent and reaction conditions, potentially utilizing a directing group strategy as mentioned above.
Chemoselective bromination using NBS in acetonitrile (B52724) has also been reported for other substituted benzofurans, highlighting its utility in the synthesis of brominated benzofuran derivatives. nih.gov
| Substrate | Brominating Agent | Product | Reference |
| 5-Hydroxybenzofuran | N-Bromosuccinimide (NBS) / iPr2NH | 4-Bromo-5-hydroxybenzofuran | rsc.org |
| 2-(4-fluoro-phenyl)-5-methoxy-benzofuran-3-carboxylic acid ethyl ester | Bromine in dioxane | 6-bromo-2-(4-fluoro-phenyl)-5-methoxy-benzofuran-3-carboxylic acid ethyl ester | google.com |
| Substituted benzofuran | N-Bromosuccinimide (NBS) in acetonitrile | Brominated benzofuran derivative | nih.gov |
Electrophilic Bromination with Molecular Bromine
The use of molecular bromine (Br₂) is a traditional method for the electrophilic bromination of aromatic compounds. In the context of benzofuran synthesis, reacting a substituted benzofuran with molecular bromine in a suitable solvent, such as chloroform (B151607) or acetic acid, can lead to the introduction of a bromine atom onto the aromatic ring. nih.gov For instance, the bromination of certain benzofuran derivatives with bromine in acetic acid has been shown to result in the substitution of a hydrogen atom with bromine at specific positions on the benzene portion of the scaffold. nih.gov
However, reactions with molecular bromine can sometimes lead to a mixture of products, making purification challenging. nih.govmdpi.com The reactivity of molecular bromine can also lead to over-bromination or side reactions if not carefully controlled. mdpi.com
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination in organic synthesis. thermofisher.comnih.gov It is often preferred over molecular bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, which can enhance selectivity and minimize side reactions. nih.govorganic-chemistry.org
In the synthesis of brominated benzofurans, NBS can be employed under various conditions. For example, the reaction of a benzofuran derivative with NBS in a solvent like carbon tetrachloride (CCl₄) or acetonitrile can lead to the desired bromo-substituted product. nih.govnih.gov The choice of solvent can influence the outcome of the reaction. nih.gov For instance, using NBS in acetonitrile has been shown to be effective for the chemoselective bromination of certain benzofuran derivatives. nih.gov
The reactivity of NBS can be initiated by radical initiators or proceed through an ionic mechanism, depending on the reaction conditions and the substrate. organic-chemistry.org For the bromination of aromatic rings, the reaction typically follows an electrophilic substitution pathway.
Role of Substituents in Directing Bromination (e.g., Methoxy Group Assistance)
The position of bromination on the benzofuran ring is significantly influenced by the electronic effects of the substituents already present. lumenlearning.comlibretexts.org Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.comyoutube.com Deactivating groups, which withdraw electron density, tend to direct incoming electrophiles to the meta position. lumenlearning.com
The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org This electron-donating effect increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org In the case of 5-methoxybenzofuran, the methoxy group at the 5-position would be expected to direct bromination to the ortho (position 4 or 6) and para (no para position available) positions. Research has confirmed that the presence of a hydroxyl group (which has a similar activating effect to a methoxy group) at the 5-position of a benzofuran ring directs the electrophilic substitution of a bromine atom to the ortho position (position 4). nih.gov This directing effect is a key principle in the regioselective synthesis of this compound.
Methoxy Group Introduction Strategies
The methoxy group is a common substituent in many biologically active benzofuran derivatives. Its introduction can be achieved through various synthetic methods.
O-Alkylation of Hydroxyl-Substituted Benzofurans
A straightforward and common method for introducing a methoxy group is through the O-alkylation of a corresponding hydroxyl-substituted benzofuran. organic-chemistry.org This reaction, a type of Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methoxy ether. nih.gov
For example, a 5-hydroxybenzofuran derivative can be converted to its 5-methoxy counterpart by treatment with a suitable base and methylating agent. nih.gov This strategy is often employed in multi-step syntheses where the hydroxyl group may be introduced earlier in the synthetic sequence.
Other Synthetic Routes to Methoxybenzofuran Derivatives
Besides O-alkylation, methoxybenzofuran derivatives can be synthesized through various other routes. These often involve constructing the benzofuran ring from precursors that already contain the desired methoxy substituent. jocpr.commdpi.comorganic-chemistry.org
One common approach is the condensation of a methoxy-substituted phenol (B47542) with a suitable coupling partner. nih.gov For instance, a methoxy-substituted salicylaldehyde (B1680747) can be reacted with a compound like 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (B1621661) in the presence of a base to form a 2-aroyl-methoxybenzofuran derivative. nih.gov
Another strategy involves the cyclization of appropriately substituted precursors. For example, a methoxy-substituted o-allylphenol can undergo oxidative cyclization to form a methoxy-substituted benzofuran. mdpi.com Similarly, intramolecular cyclization of electron-rich aryl ketones mediated by reagents like iron(III) chloride can also lead to the formation of the benzofuran ring system with a methoxy substituent. mdpi.com
Multi-Step Synthesis of this compound and Related Scaffolds
The synthesis of this compound and more complex related structures often requires a multi-step approach where different functional groups are introduced sequentially. nih.govudel.edusavemyexams.com These syntheses rely on a combination of the reactions discussed above, along with other standard organic transformations.
A plausible multi-step synthesis of this compound could start from a precursor that already contains either the methoxy group or a group that can be easily converted to it. For example, one could start with a 5-hydroxybenzofuran derivative, introduce the bromine atom at the 4-position via electrophilic bromination, and then methylate the hydroxyl group to obtain the final product. nih.gov Alternatively, one could start with 5-methoxybenzofuran and perform a regioselective bromination at the 4-position.
The table below outlines a general multi-step synthetic approach that could be adapted for the synthesis of this compound and its analogs.
| Step | Reaction | Starting Material | Reagents | Product |
| 1 | Ring Formation | Substituted Phenol/Aldehyde | Various | Substituted Benzofuran |
| 2 | Bromination | Substituted Benzofuran | NBS or Br₂ | Bromo-substituted Benzofuran |
| 3 | Methoxy Group Introduction | Hydroxy-substituted Benzofuran | Base, Methylating Agent | Methoxy-substituted Benzofuran |
This table represents a generalized synthetic strategy. The specific order of steps and reagents would need to be optimized for each target molecule.
For instance, the synthesis of certain brominated and methoxylated benzofuran derivatives has been achieved through a multi-step sequence starting from a substituted acid. nih.gov This acid was first converted to an ester, which was then subjected to bromination. nih.gov In some cases, the starting material was first methylated before undergoing bromination. nih.gov These examples highlight the modular nature of benzofuran synthesis, where different functional groups can be introduced at various stages to achieve the desired final product.
Synthesis via Bromination of Methoxybenzofuran Precursors
A common strategy for the synthesis of this compound involves the direct electrophilic bromination of 5-methoxybenzofuran. However, controlling the regioselectivity of this reaction can be challenging. The methoxy group at the 5-position is an ortho-, para-director. While the para-position (position 7) is sterically unhindered, the ortho-positions (4 and 6) are also potential sites for bromination.
An alternative and more regioselective method involves the bromination of a hydroxybenzofuran precursor. rsc.org In this approach, the starting material, 5-methoxybenzofuran, is first demethylated to 5-hydroxybenzofuran using a reagent like boron tribromide (BBr₃). rsc.org The resulting hydroxyl group is a strong activating group and directs the electrophilic substitution to the ortho position. The subsequent bromination of 5-hydroxybenzofuran using N-bromosuccinimide (NBS) in the presence of a base like diisopropylamine (iPr₂NH) successfully yields 4-bromo-5-hydroxybenzofuran. rsc.org The hydroxyl group can then be methylated to afford the target compound, this compound. This multi-step process often provides better control over the position of bromination compared to the direct bromination of 5-methoxybenzofuran.
Challenges in these synthetic routes include managing the regioselectivity to avoid the formation of other bromo-isomers and preventing over-bromination. Purification often requires multiple recrystallizations to obtain the desired product with high purity.
Synthesis Involving Pre-Functionalized Aromatic Precursors
An entirely different approach to the synthesis of substituted benzofurans involves starting with aromatic precursors that already contain the desired bromine and methoxy substituents. This method builds the furan (B31954) ring onto the pre-functionalized benzene ring.
One such synthesis starts with a pre-functionalized aromatic compound like 2-bromo-5-methoxyaniline (B1269708) or a related derivative. Through a series of reactions, this precursor is converted into an intermediate suitable for intramolecular cyclization to form the benzofuran ring system. For instance, a synthetic route could involve the conversion of the aniline (B41778) to a phenoxy derivative which then undergoes cyclization.
A specific example involves the reaction of 2-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile. acs.org This α-ketonitrile intermediate can be subjected to intramolecular heterocyclization conditions, such as using a copper(I) iodide catalyst with L-proline as a ligand in DMF, to construct the furan ring and yield a substituted benzofuran. acs.org This strategy ensures that the bromine and methoxy groups are in the desired positions on the final benzofuran product.
Key Intermediates and Reaction Conditions
The synthesis of this compound and its analogues relies on specific intermediates and carefully controlled reaction conditions to achieve the desired products with good yields and purity.
Key intermediates in the synthesis starting from 5-methoxybenzofuran include 5-hydroxybenzofuran. rsc.org The reaction conditions for the demethylation step typically involve the use of boron tribromide (BBr₃) in a suitable solvent. rsc.org The subsequent bromination is often carried out using N-bromosuccinimide (NBS) as the bromine source, which is a milder and more selective brominating agent than molecular bromine. rsc.orgsci-hub.se The presence of a base like diisopropylamine can facilitate the reaction. rsc.org
For syntheses involving the construction of the benzofuran ring, intermediates like α-ketonitriles are crucial. acs.org The cyclization step to form the benzofuran often requires a transition metal catalyst, such as copper(I) iodide, along with a ligand and a base. acs.org
Below is a table summarizing some of the key reactions and conditions.
| Reaction | Starting Material | Reagents and Conditions | Product | Reference |
| Demethylation | 5-methoxybenzofuran | BBr₃ | 5-hydroxybenzofuran | rsc.org |
| Bromination | 5-hydroxybenzofuran | NBS, iPr₂NH | 4-bromo-5-hydroxybenzofuran | rsc.org |
| Intramolecular Cyclization | 2-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile | Cu(I) iodide, L-proline, NaH, DMF | 2-(4-methoxyphenyl)-3-cyano-5-methoxybenzofuran | acs.org |
Derivatization and Further Chemical Transformations of this compound
The presence of three distinct functional handles—the bromine atom, the methoxy group, and the benzofuran ring itself—makes this compound a versatile scaffold for further chemical modifications.
Reactions at the Bromine Center (e.g., Cross-Coupling Reactions)
The bromine atom at the 4-position is a key site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
While specific examples for this compound are not detailed in the provided search results, analogous reactions on similar bromo-benzofuran systems suggest a wide range of possible transformations. For instance, Suzuki-Miyaura coupling could be employed to introduce new aryl or alkyl groups by reacting this compound with a boronic acid or boronate ester in the presence of a palladium catalyst. nih.gov Similarly, Sonogashira coupling could be used to install alkyne moieties, and Buchwald-Hartwig amination could form new carbon-nitrogen bonds. nih.gov
An example of a related reaction is the acid-mediated cross-coupling of 5-bromo-2-fluorobenzofuran (B8782360) with arenes to synthesize 2-arylbenzofurans, demonstrating the reactivity of the bromo-substituted benzofuran core in C-C bond formation. rsc.org
Reactions at the Methoxy Group
The methoxy group at the 5-position can also be a site for chemical transformation. A primary reaction is O-demethylation to reveal the corresponding phenol, 4-bromo-5-hydroxybenzofuran. This transformation is often achieved using strong Lewis acids like boron tribromide (BBr₃), as demonstrated in the synthesis of the hydroxy precursor for bromination. rsc.org The resulting hydroxyl group can then be re-alkylated with different alkyl halides to generate a variety of ethers, or it can be used in other reactions typical of phenols, such as esterification or conversion to a triflate for further cross-coupling reactions. O-demethylation is a common metabolic reaction for compounds containing aromatic methoxy groups. nih.gov
Functional Group Interconversions on the Benzofuran Ring
Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com On the this compound scaffold, besides the bromine and methoxy groups, the furan part of the benzofuran ring can also undergo reactions, although it is generally less reactive than the benzene ring towards electrophilic substitution due to the electron-withdrawing effect of the fused benzene ring.
However, if other functional groups are present on the benzofuran ring, they can be interconverted. For example, if a formyl group were present, it could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. scispace.com A nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu These types of transformations allow for the synthesis of a diverse library of compounds from a common intermediate. organic-chemistry.orgscribd.comcompoundchem.com
For instance, a study on the synthesis of benzofuran derivatives as potential anticancer agents showed that a methyl ester on the benzofuran ring could be hydrolyzed to a carboxylic acid, which was then converted to an amide. nih.gov This highlights the potential for functional group interconversions on the benzofuran system to create new analogues with different properties.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and how they are connected. In 4-Bromo-5-methoxybenzofuran, the chemical shifts (δ) and coupling constants (J) of the protons provide definitive evidence for the substitution pattern on the benzofuran (B130515) core.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the benzene (B151609) ring, as well as a characteristic singlet for the methoxy (B1213986) group protons. The protons on the furan part of the molecule, H-2 and H-3, typically appear as doublets due to their coupling with each other. The aromatic protons, H-6 and H-7, also form a coupled system, appearing as doublets. The methoxy group (-OCH₃) protons appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with. ekb.eg
The precise positions of the bromine atom and the methoxy group are confirmed by the chemical shifts and coupling patterns of the aromatic protons. The electron-donating methoxy group and the electron-withdrawing bromine atom exert distinct electronic effects that shield or deshield adjacent protons, influencing their resonance frequencies. For comparison, the isomer 5-Bromo-7-methoxybenzofuran shows a singlet for the H-3 proton at 7.63 ppm and two doublets for the aromatic protons H-5 and H-6 at 6.51 and 7.12 ppm respectively, with a coupling constant of J = 8.4 Hz. A similar pattern, though with different chemical shifts due to the altered substitution, is expected for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound This table presents expected values based on the analysis of similar compounds, as direct experimental data was not available in the search results.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | d | ~2.2 |
| H-3 | ~6.8 - 7.0 | d | ~2.2 |
| H-6 | ~6.9 - 7.1 | d | ~8.8 |
| H-7 | ~7.3 - 7.5 | d | ~8.8 |
| -OCH₃ | ~3.9 | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Table 2: Hypothetical ¹³C NMR Data for this compound This table presents expected values based on the analysis of similar compounds, as direct experimental data was not available in the search results.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~105 |
| C-3a | ~128 |
| C-4 | ~100 |
| C-5 | ~155 |
| C-6 | ~112 |
| C-7 | ~115 |
| C-7a | ~150 |
| -OCH₃ | ~56 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-6 and H-7, confirming their adjacent positions. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would show a cross-peak connecting the H-2 signal to the C-2 signal, H-3 to C-3, H-6 to C-6, H-7 to C-7, and the methoxy protons to the methoxy carbon. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry technique used to predict NMR chemical shifts. rsc.org This theoretical approach calculates the magnetic shielding tensors for each nucleus in the molecule. rsc.org The calculated shielding values are then converted into chemical shifts that can be compared with experimental data.
By performing GIAO calculations, often using Density Functional Theory (DFT) methods (e.g., B3LYP/6-311++G(d,p)), a theoretical NMR spectrum can be generated. nih.gov Comparing the computed ¹H and ¹³C chemical shifts with the experimental values provides a powerful tool for structural verification. A low mean absolute error between the theoretical and experimental data lends strong support to the proposed structure. rsc.org This method is particularly valuable for assigning signals in complex molecules and for distinguishing between potential isomers where spectral differences might be subtle. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecular bonds, but they operate on different principles and are subject to different selection rules, making them complementary. researchgate.net
The IR and Raman spectra of this compound display characteristic absorption or scattering bands corresponding to the vibrations of its specific chemical bonds. A detailed vibrational analysis allows for the identification of key functional groups.
C-H Vibrations : Aromatic and furan C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹.
C=C Vibrations : The stretching vibrations of the C=C bonds within the aromatic and furan rings are expected in the 1450-1620 cm⁻¹ region. nih.gov
C-O Vibrations : The spectrum will show strong bands corresponding to the aryl-alkyl ether linkage. The asymmetric C-O-C stretching of the methoxy group is typically a strong band around 1200-1275 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1020-1075 cm⁻¹. The C-O-C stretching of the furan ring will also contribute to this region of the spectrum. nih.gov
C-Br Vibration : The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, although it can sometimes be weak and difficult to observe.
By comparing the experimental IR and Raman spectra with established correlation tables and data from similar compounds, the presence of the benzofuran core, the methoxy group, and the carbon-bromine bond can be confirmed.
Table 3: Expected Vibrational Frequencies for this compound This table presents expected frequency ranges based on the analysis of similar compounds, as direct experimental data was not available in the search results.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic/Furan C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | IR, Raman |
| Aromatic/Furan C=C Stretch | 1450 - 1620 | IR, Raman |
| Asymmetric C-O-C Stretch (Ether) | 1200 - 1275 | IR |
| Symmetric C-O-C Stretch (Ether) | 1020 - 1075 | IR |
| C-Br Stretch | 500 - 600 | IR, Raman |
Vibrational Analysis and Functional Group Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. faccts.de For this compound, the benzofuran ring system, substituted with auxochromic (methoxy) and chromophoric (bromo) groups, constitutes the primary chromophore.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of benzofuran derivatives is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. biointerfaceresearch.comdergipark.org.tr The aromatic benzofuran system gives rise to intense π→π* transitions, while the oxygen heteroatom and the oxygen of the methoxy group provide non-bonding electrons (n) that can be excited to anti-bonding π* orbitals, resulting in n→π* transitions. biointerfaceresearch.comrsc.org
Studies on similar compounds show that these transitions occur in the 200-400 nm range. biointerfaceresearch.com The substitution pattern, including the bromo and methoxy groups, influences the exact wavelength (λmax) and intensity of these absorptions by modifying the energy levels of the molecular orbitals. biointerfaceresearch.comresearchgate.net
Solvent Effects on Absorption and Fluorescence Spectra
The polarity of the solvent can significantly impact the absorption and fluorescence spectra of molecules like this compound, a phenomenon known as solvatochromism. dntb.gov.uamdpi.com In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states will exhibit shifts in their absorption maxima. dntb.gov.ua
For many organic compounds, an increase in solvent polarity leads to a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. This is because polar solvents tend to stabilize the more polar state. mdpi.com The fluorescence emission spectrum is also sensitive to the solvent environment. Studies on related benzanthrone (B145504) and coumarin (B35378) derivatives show that increasing solvent polarity can lead to a larger Stokes shift (the difference between the absorption and emission maxima) and changes in fluorescence intensity, indicating that the excited state is more polar than the ground state. dntb.gov.uamdpi.com
Time-Dependent DFT (TD-DFT) for UV-Vis Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate UV-Vis spectra. faccts.derespectprogram.org This computational approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. materialsciencejournal.orgmdpi.com
The methodology involves first optimizing the ground-state geometry of the molecule using a DFT method (e.g., B3LYP) and a suitable basis set. nih.govnih.gov Subsequently, the TD-DFT calculation is performed to predict the electronic transitions. rsc.org For substituted benzofurans, TD-DFT calculations, often incorporating a solvent model like the Polarizable Continuum Model (PCM), have shown good agreement with experimental spectra, aiding in the assignment of specific electronic transitions. rsc.orgmaterialsciencejournal.org This method is invaluable for understanding the nature of the excited states and the influence of substituents on the electronic properties of the molecule. faccts.deresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. gbiosciences.com
Molecular Weight Determination and Fragmentation Analysis
The molecular formula of this compound is C₉H₇BrO₂. Its exact molecular weight can be calculated based on the isotopic masses of its constituent atoms. The presence of bromine is highly characteristic in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a distinctive pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments. libretexts.org
While a specific mass spectrum for this compound is not available in the searched literature, the fragmentation patterns of related aromatic ethers and halides can provide insight. libretexts.orgnist.gov Upon electron ionization, the molecular ion (M⁺˙) would be formed. Key fragmentation pathways would likely include:
Loss of a methyl radical (·CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺. nist.gov
Loss of a bromine atom (·Br) , resulting in a fragment at [M-79]⁺ or [M-81]⁺. libretexts.org
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, a common rearrangement for aryl methyl ethers. nist.gov
Loss of a carbonyl group (CO) , a characteristic fragmentation of furan rings. gbiosciences.com
The analysis of these fragments helps to confirm the presence of the methoxy group, the bromine atom, and the benzofuran core, thereby verifying the structure of the molecule. gbiosciences.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer. This method typically results in minimal fragmentation, with the primary observed species being the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
For this compound, the molecular weight is 227.06 g/mol (for the ⁷⁹Br isotope) and 229.06 g/mol (for the ⁸¹Br isotope). Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of approximately equal intensity separated by 2 m/z units.
In a typical ESI-MS spectrum of this compound, one would expect to observe prominent peaks corresponding to the protonated molecule, [C₉H₇BrO₂ + H]⁺.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M+H]⁺ | 227.97 | 229.97 |
| [M+Na]⁺ | 249.95 | 251.95 |
Note: The values in this table are predicted based on the principles of ESI-MS. Actual experimental values may vary slightly.
While ESI is a soft ionization technique, some fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments. In such cases, characteristic fragmentation patterns would emerge, likely involving the loss of the methyl group (-CH₃) from the methoxy substituent or the loss of a bromine radical (•Br). The stability of the benzofuran ring system would likely result in it remaining intact during mild fragmentation. acs.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. nih.gov Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
For this compound, the exact mass of the molecular ion [M]⁺ can be calculated using the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and either ⁷⁹Br or ⁸¹Br).
Table 2: Calculated High-Resolution Mass Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass (m/z) |
| [M]⁺ (with ⁷⁹Br) | C₉H₇⁷⁹BrO₂ | 225.9684 |
| [M]⁺ (with ⁸¹Br) | C₉H₇⁸¹BrO₂ | 227.9663 |
| [M+H]⁺ (with ⁷⁹Br) | C₉H₈⁷⁹BrO₂ | 226.9762 |
| [M+H]⁺ (with ⁸¹Br) | C₉H₈⁸¹BrO₂ | 228.9741 |
| [M+Na]⁺ (with ⁷⁹Br) | C₉H₇⁷⁹BrNaO₂ | 248.9503 |
| [M+Na]⁺ (with ⁸¹Br) | C₉H₇⁸¹BrNaO₂ | 250.9482 |
Note: The values in this table are calculated based on the IUPAC atomic masses and are essential for confirming the elemental composition of the target compound in an experimental setting.
In a research context, obtaining HRMS data that matches these calculated values to within a few parts per million (ppm) provides strong evidence for the assigned elemental formula of C₉H₇BrO₂. For instance, HRMS analysis of related brominated benzofuran derivatives has demonstrated the utility of this technique in confirming their structures. rsc.org The characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by approximately 1.998 m/z units, would also be clearly resolved in a high-resolution spectrum, further corroborating the presence of a single bromine atom in the molecule.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.commdpi.com DFT methods are used to determine the ground-state electronic energy of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. pjbmb.org.pkconflex.net This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For a molecule like 4-bromo-5-methoxybenzofuran, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis is particularly important for molecules with flexible groups, such as the methoxy (B1213986) group in this compound. By rotating the methyl group relative to the benzofuran (B130515) ring, different conformers can be identified. Computational software can systematically explore these conformations to locate the global minimum energy structure, which is the most likely conformation to be observed. conflex.net The relative energies of other, less stable conformers can also be calculated, providing insight into the molecule's flexibility.
Vibrational Frequency Calculations
Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed. vasp.atresearchgate.net These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds.
The calculated vibrational frequencies can be used to generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Comparing this theoretical spectrum with an experimentally obtained spectrum can help to confirm the structure of the synthesized molecule and aid in the assignment of spectral bands to specific vibrational modes. Furthermore, the absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. vasp.at
Electronic Structure Analysis (HOMO-LUMO Energies)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide valuable information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.netresearchgate.net
The HOMO is the orbital that contains the highest energy electrons and acts as an electron donor in chemical reactions. The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would require a specific computational study.
Quantum Chemical Descriptors and Reactivity Analysis
From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to provide a more quantitative understanding of the reactivity of this compound. mdpi.compsicode.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. scribd.comlibretexts.orgyoutube.com The spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for electrophilic and nucleophilic attack.
For instance, if the HOMO is localized on the benzofuran ring system, this would suggest that the ring is susceptible to attack by electrophiles. Conversely, the distribution of the LUMO would highlight potential sites for nucleophilic attack. The presence of the bromine atom and the methoxy group would significantly influence the electron density distribution and thus the location of these frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.netwalisongo.ac.id It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green represents areas of neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy group and the furan (B31954) ring's oxygen, indicating these are sites prone to electrophilic interaction. researchgate.net Regions of positive potential might be found around the hydrogen atoms. The bromine atom's influence would also be visualized, showing its electron-withdrawing or -donating character in the context of the entire molecule. This visual tool provides a powerful and intuitive way to predict the reactive behavior of the molecule in various chemical environments. rsc.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
For instance, in studies of various benzofuran derivatives, NBO analysis has shown that the delocalization of electron density from the oxygen lone pair (n) to the antibonding π* orbitals of adjacent carbon-carbon bonds is a key stabilizing interaction. researchgate.netrsc.org This interaction, quantified by the second-order perturbation energy E(2), indicates the strength of the donor-acceptor orbital overlap. Higher E(2) values signify stronger delocalization and greater molecular stability. rsc.orgresearchgate.net In a study on a benzofuran derivative, a high stabilization energy of 42.10 kcal/mol was observed for the O10→C2–O10 donor-acceptor interaction, highlighting significant charge delocalization. researchgate.net Similarly, for 2-methyl-2,3-dihydro-1-benzofuran derivatives, NBO analysis showed a 7% increase in the p-orbital contribution of oxygen to the adjacent C-O σ*-antibonding orbital, which enhances the susceptibility to electrophilic attack.
These findings suggest that in this compound, the methoxy group's oxygen and the furan ring's oxygen would both contribute to extensive charge delocalization, influencing the molecule's electronic properties and stability. The bromine atom would also participate in these interactions, though its effects are more complex, involving both inductive withdrawal and weak resonance donation.
Table 1: Representative NBO Analysis Data for a Substituted Benzofuran Derivative Data is illustrative and based on findings for related compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O1 | π*(C2-C3) | 25.8 |
| LP(2) O-methoxy | π*(C4-C5) | 18.5 |
| π(C4-C5) | π*(C3a-C7a) | 15.2 |
Fukui Function Analysis for Local Reactivity
Fukui functions are essential tools in computational chemistry for predicting the local reactivity of different sites within a molecule. tandfonline.comscienceopen.com They help identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netrsc.org
For benzofuran derivatives, Fukui function analysis has been used to pinpoint the most reactive sites for electrophilic substitution. sciforum.netsemanticscholar.org Studies on related systems consistently show that the C2 and C3 positions of the furan ring are often the most reactive sites. semanticscholar.org For example, in an analysis of (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, Fukui functions helped to identify the regions prone to electrophilic and nucleophilic attack. researchgate.net The condensed Fukui function (fk) is particularly useful for this purpose, with fk+ indicating susceptibility to nucleophilic attack, fk- to electrophilic attack, and fk0 to radical attack.
In the case of this compound, one would expect the C2 and C3 positions to be primary sites for electrophilic attack, influenced by the electron-donating effects of the furan oxygen and the methoxy group. The bromine at the C4 position would also influence the reactivity profile of the benzene (B151609) portion of the molecule.
Table 2: Illustrative Condensed Fukui Function Values for a Benzofuran Derivative Data is illustrative and based on findings for related compounds.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| C2 | 0.045 | 0.125 |
| C3 | 0.089 | 0.098 |
| C4 | 0.031 | 0.055 |
| C5 | 0.062 | 0.041 |
| C6 | 0.028 | 0.068 |
| C7 | 0.075 | 0.032 |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis methods that provide a visual representation of electron pair localization in a molecule. tandfonline.com These methods are valuable for understanding chemical bonding, identifying lone pairs, and characterizing aromaticity. researchgate.netresearchgate.net
In computational studies of benzofuran derivatives, ELF and LOL analyses have been employed to visualize the covalent bonds and lone pair electrons. researchgate.netacs.org The resulting maps show regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. For instance, in a study of (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, ELF and LOL were used to investigate the electronic structure and bonding characteristics. researchgate.net These analyses can confirm the expected bonding patterns and highlight the delocalization of π-electrons across the benzofuran scaffold. The visualization of electron density through ELF and LOL provides an intuitive picture of the molecule's electronic framework. acs.org
For this compound, ELF and LOL analysis would be expected to show high electron localization around the oxygen and bromine atoms, corresponding to their lone pairs. The analysis would also illustrate the delocalized π-system of the aromatic and furan rings.
Spectroscopic Simulations and Comparison with Experimental Data
Computational chemistry plays a crucial role in the interpretation and validation of experimental spectroscopic data. By simulating spectra (IR, Raman, UV-Vis, and NMR), researchers can assign experimental peaks with greater confidence and gain deeper insights into the molecule's structure and electronic transitions. bohrium.comresearchgate.net
Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and chemical shifts (NMR) of molecules like substituted benzofurans. bohrium.comresearchgate.net For example, a study on 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid utilized DFT to compute its IR, Raman, NMR, and UV-Vis spectra, which showed good agreement with experimental data. researchgate.net Similarly, research on other benzofuran derivatives has demonstrated the accuracy of simulated spectra in assigning vibrational modes and electronic absorptions. nih.govdergipark.org.tr The simulated UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems. researchgate.netnih.gov
The comparison between simulated and experimental spectra serves as a powerful validation tool. bohrium.comanalis.com.my When theoretical and experimental data align, it provides strong evidence for the proposed molecular structure. For instance, in the study of a novel benzofuran derivative, the calculated vibrational wavenumbers and 1H and 13C NMR chemical shifts showed a high correlation with the experimental data, confirming the structure. rsc.org Discrepancies between simulated and experimental spectra can point to environmental effects (like solvent interactions) or the presence of multiple conformers, prompting further investigation. researchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Benzofuran Derivative Data is illustrative and based on findings for related compounds.
| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) | Assignment |
|---|---|---|---|
| C=O stretch | 1720 | 1725 | Carbonyl group |
| C=C stretch (aromatic) | 1610 | 1615 | Benzene ring |
| C-O-C stretch (furan) | 1250 | 1255 | Furan ring ether |
| C-Br stretch | 680 | 685 | Bromine substituent |
Simulated IR, Raman, UV-Vis, and NMR Spectra
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of new molecules, guiding the synthesis of promising candidates. researchgate.net The key parameters for NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
Studies on benzofuran derivatives have shown that they can possess significant NLO properties, particularly when substituted with electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). researchgate.netnih.gov For example, research on a benzofuran derivative showed that its polarizability and hyperpolarizability values were indicative of NLO activity. researchgate.net The lowering of the HOMO-LUMO energy gap is often correlated with enhanced NLO response. tandfonline.comresearchgate.net Computational screening of various substituted benzofurans has helped in identifying structures with potentially large NLO responses. analis.com.myresearchgate.net
For this compound, the combination of the electron-donating methoxy group and the electron-withdrawing (by induction) bromine atom attached to the conjugated benzofuran system could lead to interesting NLO properties, which could be quantified through computational calculations of its hyperpolarizabilities.
Table 4: Calculated NLO Properties for a Representative Benzofuran Derivative Data is illustrative and based on findings for related compounds.
| Property | Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β) | 15 x 10-30 esu |
| Second Hyperpolarizability (γ) | 45 x 10-36 esu |
Polarizability and Hyperpolarizability Assessments
There are no published studies reporting the calculated values for the polarizability (α) and the first-order hyperpolarizability (β) of this compound. Such assessments are crucial for quantifying a molecule's potential as an NLO material.
For context, NLO analysis of other organic molecules, such as mimosifoliol, has been conducted using DFT at the B3LYP/6-31++G(d,p) level of theory. mdpi.com In such studies, the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to evaluate the NLO response. researchgate.netmdpi.com The total static dipole moment, the mean polarizability, and the mean first-order hyperpolarizability are typically calculated using standard conversion factors from atomic units (a.u.) to electrostatic units (esu). acs.org However, without specific computational runs on this compound, no quantitative data can be presented.
Relationship between Molecular Structure and NLO Response
The relationship between molecular structure and NLO response is a cornerstone of materials science. researchgate.netunimore.it The NLO properties of organic molecules are intimately linked to their electronic structure, particularly the presence of π-conjugated systems and the influence of electron-donating and electron-withdrawing groups. researchgate.net
In the case of this compound, the molecule possesses a benzofuran core, which is a π-conjugated system. The substituents, a bromine atom at position 4 and a methoxy group at position 5, are expected to modulate the electronic distribution within this system.
Methoxy Group (-OCH₃): The methoxy group is a well-known electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic system.
Bromo Group (-Br): The bromine atom is an electron-withdrawing group (EWG) via induction due to its electronegativity, but it can also act as a weak electron-donating group through resonance. The position of the halogen substituent is known to be a critical determinant of a molecule's biological and electronic activity. researchgate.net
While the synthesis of a related compound, 4-bromo-5-hydroxybenzofuran, has been reported as an intermediate in the creation of cage-shaped borates, this study focused on Lewis acidity rather than NLO properties. rsc.org Without dedicated computational studies, a definitive analysis of the structure-NLO property relationship for this compound remains speculative. Further research employing quantum chemical calculations would be necessary to elucidate its specific NLO characteristics.
Advanced Research Applications in Organic Synthesis
4-Bromo-5-methoxybenzofuran as a Synthetic Building Block
The presence of a reactive bromine atom and an electron-donating methoxy (B1213986) group on the benzofuran (B130515) scaffold makes this compound a highly useful intermediate in organic synthesis. sci-hub.se These features allow for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks.
Role in Carbon-Carbon Bond Formation Reactions
Carbon-carbon bond forming reactions are fundamental in organic chemistry for building molecular complexity. chemrevise.orgalevelchemistry.co.uk this compound serves as an excellent substrate for several palladium-catalyzed cross-coupling reactions. fishersci.es
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. chemrxiv.org this compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents at the 4-position. This method is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. fishersci.es
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene. alevelchemistry.co.ukresearchgate.net This reaction allows for the introduction of alkenyl groups onto the benzofuran ring system, providing access to stilbene-like structures and other conjugated systems. wikipedia.orgdiva-portal.orgnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemistry.coach Utilizing this compound in Sonogashira coupling reactions enables the synthesis of alkynylbenzofurans, which are valuable precursors for further synthetic transformations.
A notable application of these coupling reactions is in the synthesis of complex natural products and their analogues. rsc.org For instance, the core structure of certain bioactive molecules can be constructed by coupling this compound with other functionalized fragments.
Precursor for Complex Heterocyclic Architectures
The versatile reactivity of this compound makes it a key starting material for the synthesis of more intricate heterocyclic systems. The bromine atom can be readily converted to other functional groups, and the benzofuran ring can participate in various cyclization reactions.
In one example, 4-bromo-5-hydroxybenzofuran, derived from 5-methoxybenzofuran (B76594), was used to synthesize a cage-shaped borate. rsc.org This involved a halogen-lithium exchange followed by reaction with ethyl chloroformate to selectively introduce a triarylmethanol group at the 4-position. rsc.org This demonstrates the utility of the bromo-substituted benzofuran in constructing complex three-dimensional structures.
Furthermore, derivatives of this compound have been used in the synthesis of novel Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitors. jst.go.jp In this research, the benzofuran scaffold served as a key component of the final bioactive compounds. jst.go.jp The synthesis of HCV protease inhibitors has also utilized 4-bromo-5-methoxy-benzofuran as a key intermediate in the construction of complex benzofuro[3,2-b]pyridine derivatives. google.com
Utilization in Analytical Chemistry Methodologies
Beyond its role in synthesis, this compound and similar compounds have potential applications in analytical chemistry, particularly in derivatization and chromatography.
Role as a Derivatization Reagent (Potential Based on Similar Compounds)
Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. While direct evidence for this compound as a derivatization reagent is limited, the reactivity of similar bromo- and methoxy-substituted aromatic compounds suggests its potential. sigmaaldrich.comnih.gov Bromo-containing reagents, such as 4-bromomethyl-7-methoxycoumarin, are used as fluorescent labeling agents for carboxylic acids and fatty acids. tandfonline.comresearchgate.net The bromine atom provides a reactive site for attachment to the analyte, while the aromatic system can be designed to be fluorescent.
Given its structure, this compound could potentially be functionalized to create a new class of derivatization reagents. The methoxy group can influence the photophysical properties of the resulting derivative, potentially leading to enhanced detection sensitivity.
Chromatographic Applications (e.g., HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. nih.govacs.org In the context of the synthesis and analysis of benzofuran derivatives, HPLC-MS/MS plays a crucial role.
For example, HPLC-MS methods have been developed for the analysis of pharmaceutical intermediates that are benzofuran derivatives. nih.govresearchgate.net These methods are essential for quality control, ensuring the purity of the synthesized compounds and identifying any impurities. In studies involving the synthesis of complex molecules from this compound, HPLC-MS/MS would be the method of choice for monitoring reaction progress, characterizing intermediates, and confirming the structure of the final products. acs.orgcuestionesdefisioterapia.com
Fluorescent Labeling Applications
Benzofuran derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govrsc.org The fluorescence of a molecule is highly dependent on its structure, including the nature and position of substituents on the aromatic ring. The methoxy group on the this compound ring is an electron-donating group that can enhance fluorescence quantum yields.
While specific studies on the fluorescence of this compound are not widely reported, research on similar benzofuran structures suggests potential in this area. researchgate.net For instance, the modulation of the benzofuran structure through the introduction of different substituents has been shown to optimize linear and nonlinear optical properties. nih.gov Bromo-derivatives of fluorescent compounds are also of interest as they can be used to label biological macromolecules. mdpi.com Therefore, it is conceivable that derivatives of this compound could be developed as fluorescent probes for various analytical and biological applications.
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 4-bromo-5-methoxybenzofuran, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via bromination of 5-methoxybenzofuran using bromine in carbon disulfide at -20°C to -25°C. The reaction requires precise temperature control to minimize side products like tribrominated derivatives. After 30 minutes of stirring, hexane recrystallization yields 64% pure product (mp 88–89.5°C). Key parameters include maintaining sub-zero temperatures to ensure regioselectivity and using carbon disulfide as a solvent for controlled bromine addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹H NMR (100 MHz in CCl₄) is critical for structural confirmation:
- δ 3.87 (s, OCH₃),
- δ 6.72 (HC3, coupling constants J2,3 = 2.2 Hz, J3,7 = 1 Hz),
- δ 7.06–7.57 (AB quartet for HC6/HC7 and HC2).
Elemental analysis (C: 47.79%, H: 3.34%, Br: 35.38%) validates purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as brominated benzofurans may hydrolyze under acidic/basic conditions. Pre-purify via hexane recrystallization to remove residual bromine or solvents .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating benzofuran derivatives be addressed?
- Methodological Answer : Regioselectivity in benzofuran bromination depends on electron-donating substituents (e.g., methoxy groups) directing bromine to the para position. For 5-methoxybenzofuran, bromination occurs at C4 due to steric and electronic effects. Alternative strategies include using halogenation catalysts (e.g., FeBr₃) or low-temperature conditions (-25°C) to suppress over-bromination .
Q. What reaction mechanisms explain the formation of 3,4-dibromo-5-methoxybenzofuran from this compound?
- Methodological Answer : Further bromination proceeds via electrophilic aromatic substitution (EAS) at C3, facilitated by the electron-rich furan ring. Tribrominated intermediates (e.g., 2,3,4-tribromo-5-methoxy-2,3-dihydrobenzofuran) form under excess bromine, followed by dehydrohalogenation with KOH/EtOH to yield 3,4-dibromo derivatives (97% yield). Monitor reaction progress via TLC to avoid over-bromination .
Q. How can X-ray crystallography resolve structural ambiguities in brominated benzofuran derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and halogen bonding. For example, in related compounds like 5-bromo-7-methyl-2-(4-methylphenyl)benzofuran, Br···O interactions (3.151 Å) stabilize crystal packing. Use synchrotron radiation for high-resolution data to detect weak interactions (e.g., C–H···O) .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm for bromine absorption). Validate with GC-MS (EI mode, m/z 227 [M⁺]) or LC-HRMS for trace analysis. Cross-reference with NMR integration for quantitative accuracy .
Q. How does the methoxy group influence the stability of this compound under acidic/basic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
